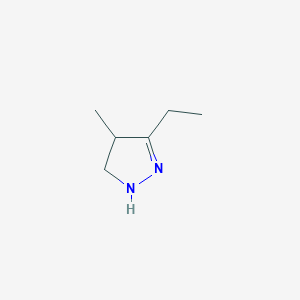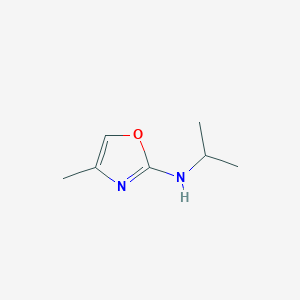![molecular formula C18H12N2OS2 B14633638 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline CAS No. 52979-03-0](/img/structure/B14633638.png)
2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline typically involves the condensation of anthranilic acid derivatives with appropriate thiol and naphthylthio compounds. The reaction conditions often include the use of organic solvents such as acetic acid or ethanol, and the process may require refluxing to achieve the desired product .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions. These methods utilize optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert it into corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include disulfide derivatives, thiol derivatives, and various substituted quinazoline compounds. These products often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for the proliferation and survival of cancer cells. It also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline include other quinazoline derivatives such as:
- 2-Hydroxy-4-mercapto-6-phenylquinazoline
- 2-Hydroxy-4-mercapto-6-methylquinazoline
- 2-Hydroxy-4-mercapto-6-chloroquinazoline
Uniqueness
What sets this compound apart from its similar compounds is its unique naphthylthio group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, leading to improved biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
52979-03-0 |
|---|---|
Molekularformel |
C18H12N2OS2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
6-naphthalen-2-ylsulfanyl-4-sulfanylidene-1H-quinazolin-2-one |
InChI |
InChI=1S/C18H12N2OS2/c21-18-19-16-8-7-14(10-15(16)17(22)20-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,19,20,21,22) |
InChI-Schlüssel |
RPOQYWYDNQJGHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=O)NC4=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)


![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)




